molecular formula C10H9N5 B1412863 5-Amino-3-methyl-1-pyridin-3-yl-1H-pyrazole-4-carbonitrile CAS No. 1448812-72-3

5-Amino-3-methyl-1-pyridin-3-yl-1H-pyrazole-4-carbonitrile

Cat. No. B1412863
M. Wt: 199.21 g/mol
InChI Key: ALFRAZVRZYNQPI-UHFFFAOYSA-N
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Description

“5-Amino-3-methyl-1-pyridin-3-yl-1H-pyrazole-4-carbonitrile” is a derivative of aminopyrazole . Aminopyrazoles are a class of organic compounds that have been used as building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . They have been used in the synthesis of remarkable organic molecules with versatile functionalities .

Scientific Research Applications

Use as CDK2 Inhibitors in Cancer Treatment

  • Application Summary: This compound has been used in the synthesis of novel CDK2 inhibitors, which are appealing targets for cancer treatment .
  • Methods of Application: A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .
  • Results: Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .

Use in Organic and Medicinal Synthesis

  • Application Summary: 5-Amino-pyrazoles, including this compound, have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .
  • Methods of Application: These compounds have been used in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
  • Results: The synthesized compounds have diverse applications especially in the field of pharmaceutics and medicinal chemistry .

Use in the Synthesis of 4-Aryl-3,7,7-trimethyl-2,4,6,7,8,9-hexahydropyrazolo

  • Application Summary: This compound was used in the synthesis of 4-aryl-3,7,7-trimethyl-2,4,6,7,8,9-hexahydropyrazolo .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The results or outcomes obtained were not detailed in the source .

Use as Beta-Sheet Template

  • Application Summary: This compound was employed as a beta-sheet template to investigate its interaction with ferrocenoyl-dipeptides .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The results or outcomes obtained were not detailed in the source .

Use in Antileishmanial and Antimalarial Evaluation

  • Application Summary: This compound was used in the synthesis of a compound with potent in vitro antipromastigote activity .
  • Methods of Application: A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of the synthesized compound .
  • Results: The synthesized compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .

Use in the Synthesis of Pyrazolo[3,4-d]pyrimidine and Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives

  • Application Summary: This compound was used in the synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives .
  • Methods of Application: A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized .
  • Results: Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .

Safety And Hazards

Aminopyrazole derivatives can be harmful if swallowed, harmful in contact with skin, and toxic if inhaled. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Aminopyrazoles, including “5-Amino-3-methyl-1-pyridin-3-yl-1H-pyrazole-4-carbonitrile”, have a broad range of chemical and biological properties, making them important in the development of new drugs . They show promise for future research and development in the field of pharmaceutics and medicinal chemistry .

properties

IUPAC Name

5-amino-3-methyl-1-pyridin-3-ylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c1-7-9(5-11)10(12)15(14-7)8-3-2-4-13-6-8/h2-4,6H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFRAZVRZYNQPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-methyl-1-pyridin-3-yl-1H-pyrazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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